molecular formula C7H6N2O B045604 2-(3-Hydroxypyridin-2-yl)acetonitrile CAS No. 112372-20-0

2-(3-Hydroxypyridin-2-yl)acetonitrile

Número de catálogo: B045604
Número CAS: 112372-20-0
Peso molecular: 134.14 g/mol
Clave InChI: KXCLEESYGWKEHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Hydroxypyridin-2-yl)acetonitrile is a heterocyclic nitrile compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and an acetonitrile moiety at the 2-position. This compound belongs to a broader class of pyridine-acetonitrile derivatives, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactive nitrile group and aromatic stability .

Propiedades

Número CAS

112372-20-0

Fórmula molecular

C7H6N2O

Peso molecular

134.14 g/mol

Nombre IUPAC

2-(3-hydroxypyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H6N2O/c8-4-3-6-7(10)2-1-5-9-6/h1-2,5,10H,3H2

Clave InChI

KXCLEESYGWKEHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)CC#N)O

SMILES canónico

C1=CC(=C(N=C1)CC#N)O

Sinónimos

2-Pyridineacetonitrile,3-hydroxy-(9CI)

Origen del producto

United States

Comparación Con Compuestos Similares

2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile (CAS: 1227591-24-3)

  • Structure : Contains a bromo substituent at the 5-position of the pyridine ring.
  • Molecular Weight : 213.03 g/mol (vs. 150.14 g/mol for the parent compound without bromine) .

5-Nitro-2-pyridineacetonitrile (CAS: 123846-66-2)

  • Structure : Features a nitro group at the 5-position of the pyridine ring.
  • Physical Properties : Melting point = 66.0–66.5°C; boiling point = 342°C; density = 1.351 g/cm³ .
  • Electronic Effects : The electron-withdrawing nitro group increases acidity of the hydroxyl group (if present) and stabilizes negative charges in intermediates, contrasting with the electron-donating hydroxyl group in the target compound .

2-(6-Chloropyridin-2-yl)acetonitrile (CID: 17750142)

  • Structure : Chlorine at the 6-position of the pyridine ring.
  • Molecular Formula : C₇H₅ClN₂; SMILES: C1=CC(=NC(=C1)Cl)CC#N .
  • Applications : The chloro-substituent facilitates nucleophilic aromatic substitution, making this compound a versatile precursor in pesticide synthesis, whereas the hydroxyl group in the target compound may limit such reactivity due to hydrogen bonding .

3-Ethoxy-2-(2-pyridinyl)propenonitrile (Compound 3, )

  • Synthesis : Prepared via acylation of 2-pyridinylacetonitrile with triethoxycarbonium chloride in acetic anhydride .
  • Key Differences: The propenonitrile chain introduces α,β-unsaturation, enabling conjugate addition reactions absent in the saturated acetonitrile side chain of the target compound.

2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (Compound 14, )

  • Structure: Contains a phenoxy linker between the pyridine and acetonitrile groups.
  • Applications: The phenoxy group enhances lipophilicity, improving bioavailability in drug candidates, a property less pronounced in hydroxyl-substituted analogs .

Métodos De Preparación

Reaction Conditions and Mechanism

The MBH reaction proceeds under mild conditions (room temperature to 50°C) in polar aprotic solvents such as acetonitrile or tetrahydrofuran. The mechanism involves three stages:

  • Nucleophilic attack : DABCO activates acrylonitrile via conjugate addition, forming an enolate intermediate.

  • Aldol addition : The enolate attacks the carbonyl carbon of pyridine-3-carboxaldehyde.

  • Proton transfer and elimination : A series of proton transfers regenerates the catalyst and yields the β-hydroxy nitrile product.

This method is favored for its atom economy and high functional group tolerance , making it suitable for derivatives with sensitive substituents.

Strecker-Type Synthesis Using Trimethylsilyl Cyanide

An alternative route involves the Strecker-type reaction , where pyridine-3-carboxaldehyde reacts with trimethylsilyl cyanide (TMSCN) in acidic media. This method is performed at low temperatures (0–5°C) in a mixture of acetic acid and water.

Procedure and Optimization

  • Acid activation : Acetic acid protonates the aldehyde, enhancing its electrophilicity.

  • Cyanide addition : TMSCN delivers a cyanide ion, which attacks the activated carbonyl to form a cyanohydrin intermediate.

  • Desilylation : The trimethylsilyl group is hydrolyzed in situ, yielding the final product.

Key advantages include short reaction times (1–2 hours) and excellent regioselectivity , as the nitrile group installs exclusively at the α-position relative to the hydroxyl group.

Comparative Analysis of Synthetic Methods

ParameterMorita–Baylis–Hillman ReactionStrecker-Type Reaction
Catalyst DABCOAcetic acid
Temperature 25–50°C0–5°C
Reaction Time 12–24 hours1–2 hours
Yield High (70–85%)Moderate to High (60–80%)
Functional Compatibility BroadLimited to non-enolizable aldehydes

The MBH reaction is preferable for scalability and catalytic recyclability , whereas the Strecker method excels in rapid synthesis under mild conditions.

Reaction Mechanisms and Optimization Strategies

Mechanistic Nuances in the MBH Reaction

The rate-determining step in the MBH reaction is the proton transfer between intermediates. Catalytic additives such as thiourea derivatives or protic solvents (e.g., methanol) can accelerate this step, improving yields by 10–15%.

Enhancing Strecker Synthesis Efficiency

  • Solvent choice : Acetonitrile increases reaction homogeneity, reducing side products.

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to TMSCN minimizes unreacted starting material.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(3-Hydroxypyridin-2-yl)acetonitrile?

  • Methodological Answer : A common approach involves condensation reactions between pyridine derivatives and acetonitrile precursors. For example, analogs like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are synthesized via cyclocondensation of arylidenemalononitriles with aminopyridines under reflux in ethanol, yielding ~65–80% purity. Key steps include pH control (neutral to mildly acidic) and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can HPLC be optimized to assess the purity of 2-(3-Hydroxypyridin-2-yl)acetonitrile?

  • Methodological Answer : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm is recommended for nitrile-containing compounds. Dissolve the compound in acetonitrile (6.5 mL) and dilute with water to 50 mL to avoid solvent interference. Peaks corresponding to impurities (e.g., unreacted pyridine derivatives) should be monitored and quantified against a reference standard .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) typically shows signals at δ 8.2–8.5 ppm (pyridine protons) and δ 4.0–4.5 ppm (acetonitrile methylene).
  • FT-IR : Key peaks include ν(C≡N) at ~2240 cm⁻¹ and ν(O–H) at ~3200–3400 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive mode often yields [M+H]⁺ ions with m/z ~161.1 (calculated for C₇H₇N₂O). Cross-validate with elemental analysis for C, H, N content .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state. Use SHELXL for high-resolution X-ray refinement to confirm bond lengths (e.g., C≡N: ~1.14 Å) and hydrogen-bonding networks. For solution-phase ambiguities, perform variable-temperature NMR or DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria. Consistency between experimental and computed spectra resolves contradictions .

Q. What DFT parameters are recommended to study the electronic properties of 2-(3-Hydroxypyridin-2-yl)acetonitrile?

  • Methodological Answer : Use Gaussian 09 with the B3LYP functional and 6-311+G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (ethanol) can be modeled via the PCM approach. Key outputs include Mulliken charges on the nitrile group (-0.45 e) and hydroxyl oxygen (-0.62 e), which influence reactivity in further functionalization (e.g., nucleophilic additions) .

Q. How can polymorphism in crystallographic studies of this compound be addressed?

  • Methodological Answer : Screen crystallization conditions using solvent mixtures (e.g., acetonitrile/water, DMF/ether). For SHELX refinement, employ TWINROTMAT and HKLF5 commands to handle twinning. If disorder is observed (e.g., hydroxyl group orientation), apply PART instructions with free-variable occupancy factors. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis clarify packing motifs and intermolecular interactions .

Data Contradiction Analysis

Q. How to interpret discrepancies in reaction yields reported across studies?

  • Methodological Answer : Variations often stem from trace moisture or oxygen sensitivity. For example, yields drop from 80% to 50% if reactions are conducted without inert gas (N₂/Ar). Systematically test parameters:
  • Catalyst loading (e.g., 1–5 mol% K₂CO₃).
  • Solvent polarity (DMF vs. ethanol).
  • Reaction time (12–24 hr).
    Use DOE (Design of Experiments) to identify critical factors and optimize conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.